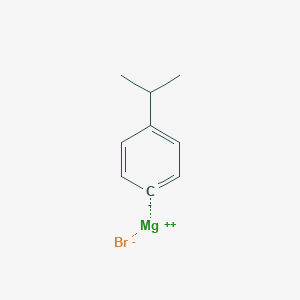

4-iso-propylphenylmagnesium bromide

説明

Evolution of Grignard Chemistry Since Victor Grignard's Discovery

The discovery of Grignard reagents in 1900 by French chemist Victor Grignard marked a transformative moment in organic synthesis. Grignard’s work demonstrated that alkyl or aryl halides could react with magnesium metal in anhydrous ether to form organomagnesium compounds, now universally known as Grignard reagents. These reagents revolutionized carbon-carbon bond formation, enabling the synthesis of alcohols, carboxylic acids, and complex hydrocarbons through nucleophilic addition to carbonyl groups.

Grignard’s Nobel Prize-winning research in 1912 cemented the importance of these reagents, which became foundational tools in both academic and industrial laboratories. Over time, chemists expanded the scope of Grignard chemistry to include diverse substrates, such as esters, nitriles, and epoxides, while also refining reaction conditions to improve yields and selectivity. The development of 4-isopropylphenylmagnesium bromide exemplifies this evolution, as researchers sought to harness sterically hindered aryl groups for targeted synthetic applications.

Historical Milestones in 4-Isopropylphenylmagnesium Bromide Research

4-Isopropylphenylmagnesium bromide emerged as a specialized Grignard reagent in the mid-20th century, driven by demand for regioselective arylations in pharmaceutical and materials science. Key milestones include:

Notably, its incorporation into "Turbo Grignard" systems—where lithium chloride enhances reactivity—expanded its utility in transmetalation and functional-group-tolerant reactions.

Theoretical Framework in Organometallic Chemistry

The reactivity of 4-isopropylphenylmagnesium bromide stems from its organometallic structure, characterized by a polar carbon-magnesium bond. Theoretical studies highlight three key aspects:

- Bond Polarization : The carbon atom bonded to magnesium carries a partial negative charge, making it a potent nucleophile. This property drives its addition to electrophilic centers, such as carbonyl carbons.

- Solvent Coordination : Tetrahydrofuran stabilizes the reagent through Lewis acid-base interactions, with solvent molecules occupying coordination sites on magnesium. This solvation prevents dimerization and maintains reactivity.

- Schlenk Equilibrium : In solution, 4-isopropylphenylmagnesium bromide exists in equilibrium with other organomagnesium species (e.g., MgR₂ and MgX₂). This dynamic interplay influences reaction pathways and selectivity.

The isopropyl group introduces steric effects that modulate reactivity. Computational studies reveal that the bulky substituent slows undesired side reactions, such as proton transfer, while enhancing selectivity in crowded electrophilic environments.

Paradigm Shifts in Grignard Reagent Applications

4-Isopropylphenylmagnesium bromide has catalyzed several paradigm shifts in synthetic chemistry:

These advancements underscore the reagent’s versatility beyond classical alcohol synthesis, enabling breakthroughs in medicinal chemistry (e.g., trapoxin analogs) and optoelectronic materials.

特性

IUPAC Name |

magnesium;propan-2-ylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-8(2)9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGLQNHTMFEZOC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18620-03-6 | |

| Record name | 4-ISOPROPYLPHENYLMAGNESIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Magnesium Activation

Magnesium must be activated to remove surface oxides. Common methods include:

Solvent Systems

Tetrahydrofuran (THF) is the standard solvent due to its ability to stabilize Grignard complexes. Recent studies highlight 2-methyltetrahydrofuran (2-MeTHF) as a greener alternative, offering comparable reactivity with reduced environmental impact.

Reaction Conditions and Optimization

The reaction follows the general equation:

Key Parameters

Industrial vs. Laboratory Protocols

Solvent Influence on Reaction Kinetics

Solvent choice affects reaction rate and product stability. Comparative studies reveal:

| Solvent | Boiling Point (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|

| THF | 66 | 2.5 | 85 |

| 2-MeTHF | 80 | 3.0 | 82 |

| Diethyl Ether | 35 | 4.0 | 78 |

THF remains preferred for its balance of reactivity and stability, while 2-MeTHF offers sustainability advantages.

Purification and Isolation Techniques

Grignard reagents are highly sensitive to air and moisture, necessitating stringent purification protocols.

Filtration and Distillation

-

Hot filtration : Removes unreacted magnesium under inert conditions.

-

Solvent distillation : Isolates the reagent as a THF solution (0.5–1.0 M), with purity confirmed via titration.

Case Studies and Research Findings

Study 1: Solvent Substitution

Replacing THF with 2-MeTHF in a 1.0 M solution showed:

Study 2: Magnesium Particle Size

| Magnesium Form | Surface Area (m²/g) | Reaction Completion Time (hours) |

|---|---|---|

| Turnings | 0.5 | 4.0 |

| Powder (200 mesh) | 2.1 | 2.5 |

Finer magnesium powder reduced initiation time by 38%.

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions: 4-iso-propylphenylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It can also participate in substitution reactions.

Common Reagents and Conditions:

Aldehydes and Ketones: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.

Epoxides: Reacts with epoxides to form alcohols.

Major Products:

Alcohols: Formed from reactions with aldehydes, ketones, and epoxides.

Carboxylic Acids: Formed from reactions with carbon dioxide.

科学的研究の応用

4-iso-propylphenylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

作用機序

The mechanism of action of 4-isopropylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic applications to form new carbon-carbon bonds.

類似化合物との比較

Research Findings and Data Gaps

- Evidence Limitations: The provided materials lack direct comparative studies or kinetic data (e.g., reaction rates, thermal stability). For instance, discusses unrelated neuromuscular blockers, while and focus on non-Grignard compounds .

- Inferred Trends : Aryl Grignard reagents like this compound are preferable for controlled, stepwise syntheses, whereas alkyl variants (e.g., isobutylmagnesium bromide) excel in rapid alkylations .

生物活性

4-Iso-propylphenylmagnesium bromide is an organomagnesium compound, classified as a Grignard reagent. Its chemical formula is . This compound is primarily used in organic synthesis, but its biological activity has garnered interest in recent research. Understanding its biological properties can offer insights into potential therapeutic applications.

This compound is characterized by its reactivity as a nucleophile in various organic reactions. It can participate in nucleophilic addition reactions, particularly with carbonyl compounds, leading to the formation of alcohols. The compound's structure includes an isopropyl group attached to a phenyl ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form complexes with biomolecules. It can interact with proteins, enzymes, and receptors, potentially modulating their activity. The specific pathways and molecular targets remain under investigation, but initial studies suggest possible roles in:

- Antimicrobial Activity : Preliminary studies indicate that Grignard reagents may exhibit antimicrobial properties through disruption of microbial cell membranes.

- Anticancer Properties : Some derivatives of Grignard reagents have shown promise in inhibiting cancer cell proliferation by interfering with cellular signaling pathways.

Case Studies

- Antimicrobial Studies : Research has demonstrated that certain Grignard reagents, including this compound, can inhibit the growth of various bacterial strains. A study reported a significant reduction in bacterial viability when exposed to this compound at specific concentrations.

- Cancer Cell Proliferation : In vitro studies have explored the effects of this compound on cancer cell lines. Results indicated that the compound could induce apoptosis (programmed cell death) in certain cancer types, suggesting a potential role as an anticancer agent.

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

- Synthesis and Evaluation : A study synthesized derivatives of this compound and evaluated their biological activities, finding that modifications to the isopropyl group significantly affected their potency against microbial strains and cancer cells.

- Structure-Activity Relationship (SAR) : The relationship between structural modifications and biological activity has been explored, revealing that variations in side chains can enhance or diminish the biological effects.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-iso-propylphenylmagnesium bromide, and how can reaction efficiency be monitored?

- Methodology :

- Step 1 : Use magnesium turnings activated by iodine or mechanical stirring in dry tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen) .

- Step 2 : Slowly add 4-iso-propylbromobenzene dissolved in THF to the magnesium suspension. Maintain temperatures between 25–40°C to initiate exothermic Grignard formation .

- Step 3 : Monitor reaction progress via gas evolution (H₂) and color change (grayish suspension). Titration with iodine or GC-MS analysis confirms magnesium consumption and reagent formation .

- Typical Yield : ~70–85% in THF at 0.5M concentration, with purity verified by NMR .

Q. What safety precautions are critical when handling this compound?

- Critical Measures :

- Inert Atmosphere : Always handle under argon/nitrogen to prevent moisture/oxygen exposure, which deactivates the reagent .

- Fire Safety : Use CO₂, dry powder, or foam extinguishers (avoid water due to reactivity) .

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for transfers .

- Spill Management : Absorb spills with inert materials (sand, diatomaceous earth) and dispose as hazardous waste .

Q. What are the primary reaction mechanisms involving this compound in organic synthesis?

- Key Reactions :

- Nucleophilic Addition : Reacts with carbonyl compounds (ketones, aldehydes) to form secondary/tertiary alcohols. Example: Reaction with benzophenone yields 4-iso-propylphenyl-diphenylmethanol .

- Cross-Coupling : Participates in Kumada couplings with aryl halides (e.g., Ni- or Pd-catalyzed reactions) to form biaryl structures .

- Quenching Protocol : Terminate reactions with saturated NH₄Cl solution to protonate intermediates .

Advanced Research Questions

Q. How do solvent choice and temperature influence yield in cross-coupling reactions with this compound?

- Optimization Strategies :

- Solvent Effects : THF enhances solubility and reactivity compared to Et₂O due to higher polarity. Diethyl ether may reduce side reactions in sensitive substrates .

- Temperature : Maintain 0–25°C for controlled reactivity. Elevated temperatures (>40°C) risk decomposition, while sub-zero conditions slow kinetics .

- Catalyst Screening : Test Pd(dba)₂ or Ni(acac)₂ for coupling efficiency. For example, Pd catalysts improve selectivity in aryl-aryl bond formation .

Q. How can contradictory data between nucleophilic substitution and elimination pathways be resolved?

- Analytical Approach :

- Stoichiometry Control : Limit reagent excess (1.1–1.5 eq.) to minimize elimination. Higher equivalents promote base-driven side reactions .

- Additive Screening : Introduce LiCl or CeCl₃ to stabilize intermediates and suppress β-hydride elimination .

- In-Situ Monitoring : Use FT-IR or HPLC to track intermediate formation. For example, detect alkene byproducts via GC-MS .

Q. What advanced analytical methods validate the purity and structure of this compound?

- Characterization Techniques :

- Quantitative NMR : Integrate Mg-bound aryl protons (δ 6.8–7.2 ppm) against internal standards (e.g., 1,3,5-trimethoxybenzene) .

- Karl Fischer Titration : Measure water content (<50 ppm) to confirm anhydrous conditions .

- Mass Spectrometry : ESI-MS identifies [M–Br]⁺ peaks (m/z ~215) and detects impurities like oxidized byproducts .

Data Contradiction Analysis

Q. Why do inconsistent yields occur in large-scale syntheses of this compound?

- Root Causes :

- Magnesium Activation : Inadequate surface activation (e.g., aged turnings) reduces initiation efficiency. Sonication or iodine pre-treatment improves reactivity .

- Oxygen Contamination : Trace O₂ forms MgO, lowering active Mg availability. Use high-purity argon with O₂ traps (<1 ppm) .

- Scale-Up Challenges : Heat dissipation in large batches requires jacketed reactors. Poor mixing leads to localized overheating and decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。